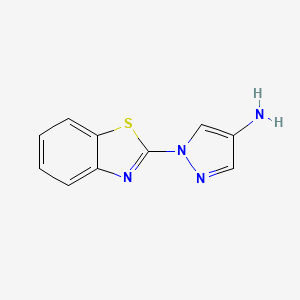

Benzothiazole, 2-(4-aminopyrazol-1-yl)-

Description

Contextualization of Benzothiazole (B30560) and Pyrazole (B372694) Heterocycles in Chemical Biology

Heterocyclic compounds, which feature cyclic structures containing atoms of at least two different elements, are fundamental building blocks in medicinal chemistry. Among these, benzothiazole and pyrazole moieties have independently established themselves as "privileged scaffolds" due to their consistent presence in a wide array of biologically active molecules.

Benzothiazole , a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a cornerstone in the development of compounds with diverse pharmacological activities. benthamscience.com Its derivatives have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents. nih.govresearchgate.net The structural rigidity and the presence of nitrogen and sulfur atoms in the benzothiazole core allow for a variety of chemical modifications, influencing the molecule's interaction with biological targets. benthamscience.com

Similarly, pyrazole , a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key component in numerous pharmaceuticals. Pyrazole-containing compounds have demonstrated a broad spectrum of biological effects, including analgesic, anti-inflammatory, and antimicrobial properties. The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

The amalgamation of these two potent heterocyclic systems into a single molecular entity, as seen in Benzothiazole, 2-(4-aminopyrazol-1-yl)- , presents a compelling strategy in drug discovery. This molecular hybridization aims to leverage the favorable attributes of both benzothiazole and pyrazole to create novel compounds with potentially enhanced or unique biological activities. fyicenter.com

Significance of Benzothiazole, 2-(4-aminopyrazol-1-yl)- as a Research Scaffold

The significance of Benzothiazole, 2-(4-aminopyrazol-1-yl)- as a research scaffold lies in the synergistic potential of its constituent parts. The benzothiazole moiety often serves as an effective anchoring group for biological targets, while the pyrazole ring, particularly with an amino substituent at the 4-position, can engage in specific hydrogen bonding interactions, which are crucial for molecular recognition and binding affinity.

The 2-position of the benzothiazole ring is a common point of substitution in the design of bioactive molecules, and the attachment of a pyrazole ring at this position has been explored in the development of various therapeutic agents. benthamscience.com The addition of an amino group to the pyrazole ring introduces a key functional group that can significantly influence the molecule's polarity, solubility, and ability to interact with biological macromolecules.

The structural framework of Benzothiazole, 2-(4-aminopyrazol-1-yl)- provides a versatile platform for further chemical modifications. Researchers can systematically alter substituents on both the benzothiazole and pyrazole rings to explore structure-activity relationships (SARs) and optimize the compound's biological profile. This adaptability makes it an attractive scaffold for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Overview of Research Trajectories for Benzothiazole, 2-(4-aminopyrazol-1-yl)-

While research specifically focused on Benzothiazole, 2-(4-aminopyrazol-1-yl)- is an emerging area, the broader class of 2-(pyrazol-1-yl)benzothiazole derivatives has been investigated for a range of therapeutic applications. These research trajectories provide a likely roadmap for the exploration of the 4-amino substituted analogue.

One prominent area of investigation is in the development of antimicrobial agents . Benzothiazole-pyrazole conjugates have shown promise in combating various bacterial and fungal strains. pharmascholars.com The rationale behind this approach is that the combined scaffold may overcome resistance mechanisms that render single-heterocycle-based drugs ineffective.

Another significant research direction is the pursuit of anticancer agents . Both benzothiazole and pyrazole derivatives have independently shown potent antiproliferative activity against various cancer cell lines. nih.govnih.gov The combination of these two pharmacophores in a single molecule could lead to compounds with enhanced cytotoxicity towards cancer cells, potentially through novel mechanisms of action or by targeting multiple signaling pathways. researchgate.net

Furthermore, the structural motifs present in Benzothiazole, 2-(4-aminopyrazol-1-yl)- suggest its potential as an enzyme inhibitor . The nitrogen atoms in both heterocyclic rings can act as hydrogen bond acceptors, and the amino group can act as a hydrogen bond donor, facilitating interactions with the active sites of enzymes such as kinases, which are critical targets in cancer therapy.

The table below summarizes some of the key research findings for structurally related benzothiazole-pyrazole compounds, offering a glimpse into the potential applications of Benzothiazole, 2-(4-aminopyrazol-1-yl)- .

| Compound Class | Biological Activity | Key Findings |

| 2-(Pyrazol-1-yl)benzothiazole Derivatives | Antimicrobial | Showed activity against various bacterial and fungal strains. pharmascholars.com |

| 2-(Pyrazol-1-yl)benzothiazole Derivatives | Anticancer | Exhibited antiproliferative effects in different cancer cell lines. nih.gov |

| 2-(Pyrazol-1-yl)benzothiazole Derivatives | Enzyme Inhibition | Potential to inhibit key enzymes involved in disease pathways. |

Structure

3D Structure

Properties

CAS No. |

28469-10-5 |

|---|---|

Molecular Formula |

C10H8N4S |

Molecular Weight |

216.26 g/mol |

IUPAC Name |

1-(1,3-benzothiazol-2-yl)pyrazol-4-amine |

InChI |

InChI=1S/C10H8N4S/c11-7-5-12-14(6-7)10-13-8-3-1-2-4-9(8)15-10/h1-6H,11H2 |

InChI Key |

FHXOZUQFLXSUIL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)N3C=C(C=N3)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Benzothiazole, 2 4 Aminopyrazol 1 Yl

Classical and Modern Synthetic Routes to Benzothiazole (B30560), 2-(4-aminopyrazol-1-yl)-

The construction of the 2-(pyrazol-1-yl)benzothiazole framework is typically achieved by forming the pyrazole (B372694) ring onto a pre-existing 2-hydrazinobenzothiazole (B1674376) precursor. This approach allows for flexibility in introducing substituents on both the benzothiazole and the eventual pyrazole ring.

A primary and classical method for synthesizing the pyrazole ring is through the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. In the context of the target molecule, this involves the reaction of a substituted 2-hydrazinobenzothiazole with a suitable three-carbon electrophilic synthon.

A key strategy involves a Vilsmeier-Haack reaction. This reaction type is used to synthesize 2-[3-(substituted phenyl)-4-formylpyrazol-1-yl]-6-nitro benzothiazole derivatives. The process begins with the synthesis of hydrazones by reacting 6-nitro-benzothiazol-2-yl hydrazine with various substituted aromatic ketones. These intermediate hydrazones are then subjected to a Vilsmeier-Haack reaction using a reagent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which acts as the source for the formyl group and facilitates the cyclization to form the 4-formylpyrazole ring. pharmascholars.com

Table 1: Synthesis of Formylated Pyrazolyl Benzothiazole Derivatives via Condensation

| Starting Hydrazone | Reagents | Product | Yield (%) |

|---|---|---|---|

| Hydrazone of Acetophenone | POCl₃, DMF | 2-[3-phenyl-4-formylpyrazol-1-yl]-6-nitrobenzothiazole | Good |

| Hydrazone of 4-Chloroacetophenone | POCl₃, DMF | 2-[3-(4-chlorophenyl)-4-formylpyrazol-1-yl]-6-nitrobenzothiazole | Good |

| Hydrazone of 4-Methylacetophenone | POCl₃, DMF | 2-[3-(4-methylphenyl)-4-formylpyrazol-1-yl]-6-nitrobenzothiazole | Good |

| Hydrazone of 4-Methoxyacetophenone | POCl₃, DMF | 2-[3-(4-methoxyphenyl)-4-formylpyrazol-1-yl]-6-nitrobenzothiazole | Good |

Data synthesized from methodology described in reference pharmascholars.com.

To enhance reaction efficiency, reduce reaction times, and improve yields, microwave-assisted organic synthesis has been successfully applied to the formation of pyrazolyl benzothiazoles. pharmascholars.com The Vilsmeier-Haack cyclization step, in particular, benefits significantly from microwave irradiation. The reaction of hydrazones with the Vilsmeier-Haack reagent (POCl₃/DMF) under microwave conditions can be completed in seconds to minutes, compared to potentially longer periods required for conventional heating. pharmascholars.com This rapid and efficient heating leads to the formation of 2-[3-(substituted phenyl)-4-formylpyrazol-1-yl]-6-nitro benzothiazole derivatives in good yields. pharmascholars.com The use of microwaves is a hallmark of green chemistry, offering an energy-efficient alternative to traditional synthetic protocols. dergipark.org.trjusst.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Step | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Vilsmeier-Haack Cyclization | Typically requires prolonged heating. | Reaction completes in 45-120 seconds. pharmascholars.com |

| Yield | Often moderate to good. | Generally good to excellent. pharmascholars.comresearchgate.net |

| Purity | May require extensive purification. | Often results in cleaner products with higher purity. jusst.org |

This table provides a general comparison based on principles outlined in the cited literature.

While the primary synthetic route discussed involves building the pyrazole ring onto a benzothiazole core, an alternative conceptual approach involves coupling a pre-formed 4-aminopyrazole with a 2-substituted benzothiazole. This type of C-N bond formation often benefits from transition metal catalysis. Copper-catalyzed cross-coupling reactions are particularly effective for constructing C-N bonds in the synthesis of various 2-aminophenyl benzothiazoles. bohrium.comrsc.org This methodology could theoretically be applied to couple a 4-aminopyrazole with a 2-halobenzothiazole or another suitably activated benzothiazole derivative. An inexpensive, air-stable copper catalyst could facilitate a domino reaction involving intra- and intermolecular C–N cross-coupling. rsc.org The reaction mechanism typically involves the coordination of copper to the nitrogen atom, followed by oxidative addition and reductive elimination to form the desired N-aryl bond. bohrium.comrsc.org

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single procedure without the need to isolate intermediates, thereby saving time, solvents, and reagents. clockss.org A one-pot strategy for synthesizing 2-aminothiazole (B372263) derivatives has been developed involving the reaction of aromatic methyl ketones with thiourea (B124793) in the presence of copper(II) bromide, proceeding through an α-bromination/cyclization process. clockss.org While a specific one-pot synthesis for "Benzothiazole, 2-(4-aminopyrazol-1-yl)-" is not detailed in the provided sources, the principles can be applied. A hypothetical one-pot reaction could involve the in-situ formation of 2-hydrazinobenzothiazole from 2-chlorobenzothiazole (B146242) and hydrazine, followed by the addition of a β-ketonitrile or similar precursor and a catalyst to drive the cyclization, all within a single reaction vessel.

Derivatization Strategies for Enhancing Molecular Diversity

Molecular diversity is often achieved by modifying the core scaffold at various positions. For the "Benzothiazole, 2-(4-aminopyrazol-1-yl)-" system, the benzothiazole moiety offers a prime site for introducing a wide range of functional groups.

A common strategy involves starting with a nitro-substituted benzothiazole, such as 6-nitro-2-aminobenzothiazole. pharmascholars.comnih.gov The nitro group is a versatile handle for further chemical transformations. It can be reduced to an amino group, which can then be functionalized in numerous ways.

Key derivatization reactions on the benzothiazole ring include:

Reduction of Nitro Group: The nitro group on the benzothiazole ring (e.g., at the 6-position) can be readily reduced to a primary amine using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation. nih.gov

Diazotization and Sandmeyer-type Reactions: The resulting amino group can be diazotized and subsequently replaced with a variety of substituents, including halogens (Cl, Br, I), cyano (CN), and hydroxyl (OH) groups.

Acylation/Sulfonylation: The amino group can be acylated with acid chlorides or anhydrides or reacted with sulfonyl chlorides to form amides and sulfonamides, respectively. nih.gov

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the benzothiazole ring can undergo electrophilic substitution, although the reactivity is influenced by the existing substituents and the deactivating nature of the thiazole (B1198619) ring. Common substitutions include nitration and halogenation.

Table 3: Examples of Derivatization on the Benzothiazole Moiety

| Starting Material | Reaction | Intermediate/Product | Purpose of Derivatization |

|---|---|---|---|

| 6-Nitro-2-aminobenzothiazole | Reduction (e.g., SnCl₂/HCl) | 2,6-Diaminobenzothiazole | Introduce an amino group for further functionalization. nih.gov |

| 2,6-Diaminobenzothiazole | Acylation (e.g., with an acid chloride) | N-(2-amino-benzothiazol-6-yl)acetamide | Introduce amide functionality. nih.gov |

| 2-Aminobenzothiazole (B30445) | Halogenation (e.g., with NBS) | Bromo-substituted 2-aminobenzothiazole | Introduce halogens as synthetic handles or for bioactivity. |

| 6-Amino-2-hydrazinobenzothiazole | Cyclocondensation | 2-(4-aminopyrazol-1-yl)-6-aminobenzothiazole | Final product with functional group for further modification. |

Table based on general synthetic strategies for benzothiazole modification. nih.gov

Substituent Effects on the Aminopyrazole Moietymdpi.com

The chemical behavior and reactivity of the aminopyrazole portion of the molecule are significantly influenced by the nature and position of its substituents. researchgate.net The regioselectivity of electrophilic substitution on the aminopyrazole ring is dependent on both the reaction conditions and the specific substituents already present on the ring. researchgate.net

Studies on various aminopyrazole-based compounds have revealed that modifications to the pyrazole ring can have profound effects on their biological profiles. For instance, in one study on a series of 3-aminopyrazole (B16455) derivatives, the introduction of different alkyl and aryl groups at the N1 position of the pyrazole resulted in a loss of antiproliferative activity, underscoring the critical role of an unsubstituted N1 nitrogen for that specific biological function. nih.gov Conversely, other research on aminopyrazole-based JNK3 inhibitors showed that introducing larger substituents, such as an N-isopropyl group, on the pyrazole ring could enhance isoform selectivity compared to smaller N-methyl analogues. acs.org The reactivity of the exocyclic amino group and the ring nitrogen atoms are key to these synthetic transformations. researchgate.net

Table 1: Effects of Substitution on the Aminopyrazole Moiety

| Position of Substitution | Substituent Type | Observed Effect | Reference |

|---|---|---|---|

| N1-pyrazole | Alkyl, Aryl | Loss of antiproliferative activity in certain 3-aminopyrazoles. | nih.gov |

| N-pyrazole | Isopropyl vs. Methyl | Enhanced JNK3 isoform selectivity with larger (isopropyl) group. | acs.org |

| General | Varies | Regioselectivity of further reactions is dependent on existing substituents and reaction conditions. | researchgate.net |

Incorporation of Additional Heterocyclic Ringsbeilstein-journals.org

A significant area of chemical modification involves the annulation of new heterocyclic rings onto the core "Benzothiazole, 2-(4-aminopyrazol-1-yl)-" structure. These synthetic strategies can target either the aminopyrazole or the benzothiazole moiety, leading to the formation of complex, fused polycyclic systems. beilstein-journals.orgguilan.ac.ir

The aminopyrazole ring is a versatile precursor for synthesizing fused pyrazoloazines. beilstein-journals.orgnih.gov Depending on the co-reactant, various fused systems can be constructed. For example:

Pyrazolo[3,4-b]pyridines : These can be synthesized through the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. mdpi.comresearchgate.net The reaction often proceeds via cyclocondensation, where the nucleophilic sites of the aminopyrazole attack the electrophilic centers of the co-reactant to form the new pyridine (B92270) ring. researchgate.net

Pyrazolo[3,4-d]pyrimidines : This important class of fused heterocycles, known as a bioisostere of purine, can be prepared by the cyclization of ortho-amino ester derivatives of pyrazole with various nitriles. nih.govrsc.org Another route involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of a coupling agent like PBr₃, followed by heterocyclization. nih.govresearchgate.net

Modification can also occur via the benzothiazole component. Synthetic strategies often involve derivatizing the core molecule to introduce a reactive handle, which then participates in a ring-forming reaction. For instance, Schiff bases derived from 2-aminobenzothiazole can be reacted with glycine (B1666218) to produce oxazolidinone rings. guilan.ac.ir Similarly, chalcones prepared from benzothiazole derivatives can react with reagents like thiourea to yield thiazine (B8601807) rings.

Table 2: Examples of Incorporated Heterocyclic Rings

| Fused Ring System | Precursor Moiety | Typical Reagents | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine | Aminopyrazole | 1,3-Diketones, α,β-Unsaturated Ketones | mdpi.comresearchgate.net |

| Pyrazolo[3,4-d]pyrimidine | Aminopyrazole | Nitriles, N,N-Substituted Amides | nih.govnih.gov |

| Pyrazolo[1,5-a] beilstein-journals.orgbeilstein-journals.orgmdpi.comtriazine | Aminopyrazole | Ethoxycarbonyl isocyanate, Benzoyl chloride | nih.gov |

| Oxazolidinone | Benzothiazole (via Schiff base) | Glycine | guilan.ac.ir |

Synthesis of Hybrid Moleculesmdpi.comnih.govnih.gov

The synthesis of hybrid molecules involves linking the "Benzothiazole, 2-(4-aminopyrazol-yl)-" scaffold to other distinct chemical moieties through a covalent bond, creating a single molecule with combined structural features. This approach is widely used to explore new chemical space and generate compounds with multi-target potential. nih.govtandfonline.com

A common strategy for creating such hybrids from a benzothiazole core involves a multi-step sequence. First, a reactive linker is attached to the core structure. For example, reacting 2-aminobenzothiazole with chloroacetyl chloride yields an N-(benzothiazol-2-yl)-2-chloroacetamide intermediate. tandfonline.comnih.gov This electrophilic intermediate can then be reacted with various nucleophilic molecules, such as other heterocycles, to form the final hybrid product. tandfonline.com Using this methodology, benzothiazole has been successfully linked to a variety of moieties, including:

Thiazolidine-2,4-diones tandfonline.com

1,3,4-Thiadiazole-aryl ureas tandfonline.com

Cyanothiouracils tandfonline.com

Piperazine derivatives acs.org

The aminopyrazole portion of the molecule also serves as a versatile platform for creating hybrid structures, primarily through the formation of fused ring systems that can be considered hybrids of multiple heterocyclic classes. nih.gov For instance, pyrazolo-triazine derivatives have been synthesized from 3-aminopyrazole intermediates. nih.gov The reaction of 5-aminopyrazoles with bielectrophilic reagents is a powerful method for generating a wide range of fused hybrids, including pyrazolopyrimidines and pyrazolopyridines. beilstein-journals.orgnih.gov

Table 3: Selected Examples of Synthesized Hybrid Molecules

| Core Structure | Linked Moiety | Linker/Synthetic Strategy | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole | Thiazolidine-2,4-dione | Acetamide linker | tandfonline.com |

| 2-Aminobenzothiazole | 1,3,4-Thiadiazole | Acetamide linker | tandfonline.com |

| 2-Aminobenzothiazole | Piperazine | Acetamide linker | nih.govacs.org |

| 5-Aminopyrazole | Pyridine (fused) | Cyclocondensation | beilstein-journals.org |

| 3-Aminopyrazole | Triazine (fused) | Multi-step synthesis | nih.gov |

Spectroscopic Characterization and Structural Elucidation of Benzothiazole, 2 4 Aminopyrazol 1 Yl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a benzothiazole-pyrazole conjugate, signals are expected in distinct regions corresponding to the aromatic protons of the benzothiazole (B30560) ring and the protons of the pyrazole (B372694) ring.

For the title compound, the benzothiazole portion would typically exhibit a complex multiplet pattern between δ 7.0 and 8.5 ppm. The pyrazole ring protons and the amino group protons would also appear in the aromatic or downfield region. For instance, in a study of 2-[3-(substituted phenyl)-4-formylpyrazol-1-yl]-6-nitro benzothiazole derivatives, the aromatic protons were observed in the δ 7.15-6.97 ppm range. pharmascholars.com

A closely related analog, 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, provides specific insights. nih.gov Its ¹H NMR spectrum, recorded in DMSO-d₆, shows distinct signals for both the benzothiazole and pyrazole moieties. The benzothiazole protons appear as two triplets and two doublets between δ 7.34 and 8.03 ppm, characteristic of a disubstituted benzene (B151609) ring. nih.gov The pyrazole proton is observed as a singlet at δ 8.35 ppm. nih.gov Based on this data, a predictive ¹H NMR spectrum for Benzothiazole, 2-(4-aminopyrazol-1-yl)- can be hypothesized, where the pyrazole protons would likely appear as two distinct signals, and the amino (-NH₂) protons would present as a broad singlet.

Table 1: ¹H NMR Data for the Analog 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one in DMSO-d₆ nih.gov

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 8.35 | s | - | 1H | Pyrazolone H |

| 8.03 | d | 8.0 | 1H | Benzothiazole H |

| 7.89 | d | 7.6 | 1H | Benzothiazole H |

| 7.46 | t | 7.2 | 1H | Benzothiazole H |

| 7.34 | t | 7.2 | 1H | Benzothiazole H |

| 4.01 | s | - | 3H | CH₃ |

| 3.80 | s | - | 3H | CH₃ |

¹³C NMR spectroscopy would further confirm the structure by showing signals for each unique carbon atom. For aromatic systems like 2-(2′-aminophenyl)benzothiazole, carbons bonded to nitrogen atoms (such as C2 on the benzothiazole ring) typically have chemical shifts in the low-field region. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is instrumental for identifying the functional groups present in a molecule. For Benzothiazole, 2-(4-aminopyrazol-1-yl)-, the IR spectrum would be characterized by several key absorption bands.

The most diagnostic feature would be the N-H stretching vibrations from the 4-amino group on the pyrazole ring. Primary amines typically show two sharp to medium bands in the 3300-3500 cm⁻¹ region. libretexts.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. vscht.cz The spectrum would also feature characteristic C=N and C=C stretching vibrations from both the benzothiazole and pyrazole rings in the 1450-1650 cm⁻¹ range. nih.govpressbooks.pub The C-S-C vibration of the thiazole (B1198619) ring typically appears in the fingerprint region. pharmascholars.com

Analysis of the related compound 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one shows absorption bands at 3068 cm⁻¹ (aromatic C-H), 2930 cm⁻¹ (methyl C-H), and 1598 cm⁻¹ (C=N). nih.gov Another study on 6-nitro-benzothiazol-2-yl hydrazine (B178648) derivatives identified key bands such as 3240 cm⁻¹ (N-H), 3105 cm⁻¹ (aromatic C-H), 1567 cm⁻¹ (C=N), and 696 cm⁻¹ (C-S-C). pharmascholars.com

Table 2: Predicted and Analog-Based IR Absorption Bands for Benzothiazole, 2-(4-aminopyrazol-1-yl)-

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3500-3300 | N-H Stretch | Primary Amine (-NH₂) | Medium, Sharp (two bands) |

| 3100-3000 | C-H Stretch | Aromatic (Benzothiazole, Pyrazole) | Medium to Weak |

| 1650-1550 | C=N Stretch | Thiazole, Pyrazole Rings | Medium to Strong |

| 1600-1450 | C=C Stretch | Aromatic Rings | Medium to Strong |

| 1335-1250 | C-N Stretch | Aromatic Amine | Strong |

| 700-650 | C-S Stretch | Thiazole Ring | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The linked aromatic systems of the benzothiazole and pyrazole rings in the title compound create an extended π-conjugated system, which is expected to result in strong absorption bands in the UV-Vis region.

The primary absorptions would correspond to π→π* transitions. The exact position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the nature of substituents. The presence of the electron-donating amino group (-NH₂) on the pyrazole ring is likely to cause a bathochromic (red) shift to a longer wavelength compared to the unsubstituted parent compound. Studies on 2-aryl benzothiazole derivatives show intense charge-transfer absorption bands in the UV-visible region, with λmax values strongly influenced by the substituents on the aryl ring. For 2-(4-aminophenyl)benzothiazole, absorption spectra show significant variations depending on the environment, indicating sensitivity of the electronic structure. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For Benzothiazole, 2-(4-aminopyrazol-1-yl)- (C₁₀H₈N₄S), the high-resolution mass spectrum would show a molecular ion (M⁺) peak corresponding to its exact mass.

The fragmentation pattern under electron impact (EI) would likely involve characteristic cleavages. A primary fragmentation pathway would be the cleavage of the C-N bond connecting the benzothiazole and pyrazole rings. This would lead to fragment ions corresponding to the benzothiazolyl cation and the aminopyrazolyl radical, or vice versa. Further fragmentation of the benzothiazole ring often involves the loss of molecules like HCN or C₂H₂. The pyrazole ring can undergo ring cleavage as well. The presence of nitrogen atoms generally directs fragmentation pathways.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for the specific title compound is not available, the structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one has been determined. nih.govresearchgate.netnih.gov This analog reveals that the molecule is essentially planar, with a very small interplanar angle of 3.31° between the pyrazole and benzothiazole ring systems. nih.gov This planarity is a result of the extensive conjugation across the two rings. It is highly probable that Benzothiazole, 2-(4-aminopyrazol-1-yl)- would also adopt a similarly planar conformation to maximize π-system overlap. X-ray analysis would also reveal details about hydrogen bonding, particularly involving the amino group, which can influence the crystal packing and supramolecular architecture. nih.gov

Table 3: Crystal Data for the Analog 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁N₃OS |

| Molecular Weight | 245.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.78308 (12) |

| b (Å) | 11.66215 (16) |

| c (Å) | 11.00169 (15) |

| β (°) | 97.9460 (12) |

| Volume (ų) | 1116.08 (3) |

| Z | 4 |

Advanced Computational and Theoretical Studies of Benzothiazole, 2 4 Aminopyrazol 1 Yl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.gov For derivatives of benzothiazole (B30560) and pyrazole (B372694), DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d), provide deep insights into their behavior. researchgate.netnih.gov

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of these orbitals and the resulting HOMO-LUMO gap (ΔE) are key indicators of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher polarizability and greater reactivity, as electrons can be more easily excited from the HOMO to the LUMO. nih.gov For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the HOMO-LUMO energy gap was calculated to be approximately 4.458 eV, indicating high electronic stability but potential reactivity under specific conditions. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across the molecule. nih.gov These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding non-covalent interactions, such as hydrogen bonding and receptor-ligand binding. researchgate.netnih.gov

| Parameter | Description | Typical Calculated Value (eV) for Analogous Systems |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -5.9 to -6.2 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.4 to -1.8 |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.3 to 4.6 |

| Electronegativity (χ) | Measure of electron-attracting power | 3.7 to 4.0 |

| Chemical Hardness (η) | Resistance to charge transfer | 2.1 to 2.3 |

| Electrophilicity Index (ω) | Propensity to accept electrons | 3.2 to 3.6 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. wjarr.com This method is instrumental in structure-based drug design for identifying potential therapeutic targets and understanding binding mechanisms. For benzothiazole and pyrazole derivatives, docking studies have been performed against a wide array of biological targets, including various kinases, DNA gyrase, and cyclooxygenase (COX) enzymes, revealing their potential as inhibitors. researchgate.netnih.govrjpn.org

The simulation process involves placing the ligand in the active site of the target protein and calculating a "docking score," which represents the binding affinity, typically in kcal/mol. nih.gov Lower binding energy scores indicate a more favorable and stable interaction. For instance, studies on pyrazole derivatives have shown minimum binding energies ranging from -8.57 to -10.35 kJ/mol against targets like Aurora A kinase and CDK2. nih.gov Benzothiazole derivatives have exhibited docking scores between -2.54 and -5.02 against E. coli dihydroorotase. mdpi.com

The analysis of the docked pose reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the active site. nih.gov The 4-aminopyrazole moiety in the target compound can act as a hydrogen bond donor, while the nitrogen atoms in both the pyrazole and benzothiazole rings can act as hydrogen bond acceptors, facilitating strong binding to receptor sites. researchgate.net

| Target Protein Class | Example Target | Typical Docking Score (kcal/mol) for Analogs | Key Interacting Residues (Examples) |

|---|---|---|---|

| Protein Kinases | VEGFR-2, CDK2, p56lck | -7.5 to -10.5 | Cys, Gly, Lys, Ile |

| Bacterial Enzymes | DNA Gyrase Subunit B | -6.0 to -9.0 | Asp, Arg, Gly |

| Inflammatory Enzymes | COX-2 | -8.0 to -11.0 | Arg, Ser, Tyr |

| Antiviral Targets | HIV-1 Protease | -9.0 to -12.0 | Asp, Gly, Ile |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds. allsubjectjournal.com

For benzothiazole and pyrazole derivatives, both 2D and 3D-QSAR models have been developed to explore their potential as anticancer and antimicrobial agents. ijsdr.orgnih.gov These models are built using a "training set" of compounds with known activities and then validated using a "test set." The statistical quality of a QSAR model is assessed by parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A robust model typically has an r² value greater than 0.6 and a q² value greater than 0.5. allsubjectjournal.com For example, a QSAR study on anthelmintic benzothiazoles yielded a model with an r² of 0.8004 and a q² of 0.6597. allsubjectjournal.com

The molecular descriptors used in these models can be categorized as electronic (e.g., dipole moment), steric (e.g., molecular volume), thermodynamic (e.g., heat of formation), or topological (e.g., Wiener index). In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), steric and electrostatic field values are crucial descriptors. ijsdr.org These studies often reveal that specific substitutions on the benzothiazole or pyrazole rings can enhance or diminish biological activity, providing a roadmap for lead optimization.

| Descriptor Type | Example Descriptors | Potential Influence on Biological Activity |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO Energies | Influences electrostatic interactions and reactivity. |

| Steric | Molar Refractivity, Molecular Volume | Affects how the molecule fits into a binding site. |

| Topological | Wiener Index, Balaban Index | Describes molecular size, shape, and branching. |

| Thermodynamic | Heat of Formation, LogP | Relates to stability and lipophilicity. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of ligand-receptor binding, Molecular Dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations are used to assess the stability of the docked pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies more accurately. biointerfaceresearch.comrsc.org

In a typical MD simulation of a ligand-protein complex, the system is solvated in a water box, and the trajectory of atoms is calculated over a period, often ranging from nanoseconds to microseconds. nih.gov A key metric for assessing stability is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms. A stable complex is indicated by the RMSD values reaching a plateau after an initial fluctuation period. nih.gov For benzothiazole derivatives, MD simulations of 100 ns have been used to confirm the stability of their complexes with targets like SARS-CoV-2 Mpro. nih.gov

MD simulations also provide insights into the binding dynamics, such as the persistence of hydrogen bonds and other key interactions identified in docking. This detailed analysis helps to confirm that the ligand remains securely bound in the active site and provides a more realistic understanding of the binding event. nih.gov

| Simulation Time (ns) | Ligand RMSD (Å) - Hypothetical Data | Protein Backbone RMSD (Å) - Hypothetical Data | Interpretation |

|---|---|---|---|

| 0-10 | Fluctuates between 0.5 - 2.5 | Fluctuates between 1.0 - 3.0 | Initial equilibration phase as the complex settles. |

| 10-50 | Stabilizes around 1.5 ± 0.5 | Stabilizes around 2.0 ± 0.5 | The system is reaching a stable conformation. |

| 50-100 | Remains stable at 1.5 ± 0.5 | Remains stable at 2.0 ± 0.5 | The ligand-protein complex is stable over the simulation period. |

Pharmacokinetic Predictions (In Silico ADME)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME prediction tools provide a rapid and cost-effective way to assess these properties early in the drug discovery process, helping to filter out compounds with poor drug-like characteristics. veterinaria.org

For benzothiazole and pyrazole derivatives, ADME predictions are commonly performed using web-based tools like SwissADME and ProTox. veterinaria.orgelsevier.com These tools calculate various physicochemical properties and assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five and Veber's rule. nih.govresearchgate.net Lipinski's rule suggests that orally active drugs generally have a molecular weight < 500 Da, a LogP < 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

Other important predicted parameters include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (which are key for drug metabolism), and potential toxicity. Studies on related benzothiazole derivatives have shown high predicted GI absorption (>70%) and good bioavailability scores (e.g., 0.55), indicating their potential as orally available drugs. rjpn.orgnih.govresearchgate.net

| ADME Parameter | Description | Predicted Value/Status for the Compound |

|---|---|---|

| Molecular Weight | Mass of the molecule (g/mol) | ~228.26 (Complies with Lipinski's Rule) |

| LogP | Octanol-water partition coefficient (lipophilicity) | 2.5 - 3.5 (Complies with Lipinski's Rule) |

| Hydrogen Bond Donors | Number of N-H, O-H bonds | 2 (Complies with Lipinski's Rule) |

| Hydrogen Bond Acceptors | Number of N, O atoms | 4 (Complies with Lipinski's Rule) |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | ~78 Ų (Indicates good oral bioavailability) |

| GI Absorption | Predicted gastrointestinal absorption | High |

| BBB Permeability | Blood-Brain Barrier penetration | No |

| CYP Inhibition | Inhibition of Cytochrome P450 enzymes | Predicted inhibitor of CYP1A2, CYP2C9 |

Conformational Analysis and Tautomerism Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For Benzothiazole, 2-(4-aminopyrazol-1-yl)-, the key rotational bond is between the benzothiazole C2 atom and the pyrazole N1 atom. Studies on analogous 2-phenylbenzothiazoles show that these systems tend to be nearly planar, with a small dihedral angle between the two aromatic rings, as this planarity maximizes π-conjugation. mdpi.com

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms (tautomers) that differ in the position of a proton and a double bond. The 4-aminopyrazole moiety of the target compound is known to exhibit amino-imino tautomerism. researchgate.net The compound can exist predominantly in the aromatic 'amino' form or the non-aromatic 'imino' form.

Computational studies can predict the relative energies of these tautomers to determine the most stable form. The stability is influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. mdpi.com In many heterocyclic systems, the amino form is generally more stable, but the imino tautomer can play a significant role in receptor binding by offering a different set of hydrogen bond donors and acceptors. Understanding this tautomeric equilibrium is vital as it can significantly impact the molecule's biological activity and physicochemical properties.

Structure Activity Relationship Sar Investigations of Benzothiazole, 2 4 Aminopyrazol 1 Yl Derivatives

Impact of Substituents on Molecular Interactions

The nature and placement of substituents on the Benzothiazole (B30560), 2-(4-aminopyrazol-1-yl)- framework play a pivotal role in modulating molecular interactions with biological targets. Research into related pyrazolo-benzothiazole derivatives has demonstrated that the introduction of various functional groups can significantly alter the compound's electronic and steric properties, thereby influencing its binding affinity and efficacy.

Substituents on the benzothiazole ring can have a profound effect on activity. For instance, in a series of 2-aminobenzothiazole (B30445) derivatives developed as Aurora B kinase inhibitors, para-substitution on the phenyl ring attached to the 2-amino group was found to be beneficial for inhibitory activity. nih.gov This suggests that substituents at the 6-position of the benzothiazole ring in the "Benzothiazole, 2-(4-aminopyrazol-1-yl)-" scaffold could similarly impact biological outcomes. Electron-donating or electron-withdrawing groups at this position can modulate the electron density of the benzothiazole system, which may be crucial for interactions within the ATP-binding pocket of kinases.

On the pyrazole (B372694) moiety, the amino group is a key pharmacophoric feature, often involved in forming critical hydrogen bonds with the hinge region of protein kinases. Modifications to this amino group or the introduction of other substituents on the pyrazole ring can fine-tune these interactions. For example, in a study of aminopyrazole-based FGFR inhibitors, the orientation of the pyrimidine ring attached to the pyrazole was crucial for potency, with one isomer showing a substantial loss of activity due to steric hindrance. nih.gov This highlights the sensitivity of the binding pocket to the steric bulk and positioning of substituents on and around the pyrazole ring.

The following table summarizes the observed impact of various substituents on the biological activity of related benzothiazole and pyrazole derivatives, providing insights into potential SAR trends for the "Benzothiazole, 2-(4-aminopyrazol-1-yl)-" scaffold.

| Scaffold Position | Substituent Type | Observed Impact on Activity | Potential Rationale |

|---|---|---|---|

| Benzothiazole C6-position | Electron-withdrawing groups (e.g., -NO2, -CN) | Often enhances potency | Modulates electron density, potentially improving interactions with the target. |

| Benzothiazole C6-position | Electron-donating groups (e.g., -OCH3, -CH3) | Variable effects, can increase or decrease potency depending on the target. | Alters electronic properties and can introduce steric effects. |

| Pyrazole N-H of amino group | Acylation or Alkylation | Generally leads to a loss of activity. | Disrupts crucial hydrogen bonding with the kinase hinge region. |

| Pyrazole C3/C5-positions | Small alkyl or aryl groups | Can be tolerated or enhance activity. | Can occupy hydrophobic pockets within the binding site. |

| Pyrazole C3/C5-positions | Bulky groups | Often detrimental to activity. | Can cause steric clashes within the binding site. |

Positional Effects of Functional Groups on Biological Activity Profiles

The specific placement of functional groups on the "Benzothiazole, 2-(4-aminopyrazol-1-yl)-" core is a critical determinant of biological activity. Isomeric variations, where the same functional group is located at different positions on either the benzothiazole or pyrazole ring, can lead to vastly different biological profiles due to altered molecular geometry and electronic distribution.

The position of the amino group on the pyrazole ring is particularly significant. While the specified compound has a 4-aminopyrazolyl moiety, the biological activity of 3-aminopyrazole (B16455) and 5-aminopyrazole analogs can differ substantially. The 4-amino substitution pattern allows for a specific vector of hydrogen bond donation to the kinase hinge region. Moving the amino group to the 3- or 5-position would alter this geometry, potentially leading to a loss of the canonical hinge-binding interactions that are often crucial for kinase inhibition. mdpi.com

Similarly, the substitution pattern on the benzothiazole ring can dramatically influence activity. For example, in a series of 2-aminobenzothiazole derivatives, the introduction of a methyl group at different positions on the benzothiazole scaffold resulted in varied activity, indicating that the position of even a small alkyl group can impact the compound's fit within the binding pocket. nih.gov

The following table illustrates the importance of positional isomerism by comparing the potential impact of different substitution patterns on the biological activity of the "Benzothiazole, 2-(4-aminopyrazol-1-yl)-" framework, based on findings from related compound series.

| Isomeric Variation | Potential Impact on Biological Activity | Structural Rationale |

|---|---|---|

| Amino group at C4 of pyrazole vs. C3 or C5 | Significant difference in activity is expected. C4-amino is often optimal for kinase hinge binding. | Alters the geometry of hydrogen bond donors and acceptors, affecting the canonical interaction with the kinase hinge. |

| Substituent at C5 of benzothiazole vs. C6 or C7 | Can lead to different potencies and selectivity profiles. | Different positions on the benzothiazole ring will project substituents into different regions of the binding pocket, leading to varied steric and electronic interactions. |

Scaffold Modifications and Their Influence on Binding Affinity

Alterations to the core heterocyclic systems of the "Benzothiazole, 2-(4-aminopyrazol-1-yl)-" molecule, a practice known as scaffold hopping, can lead to the discovery of novel chemotypes with improved properties. This strategy involves replacing one or both of the benzothiazole and pyrazole rings with other heterocyclic systems that maintain the key pharmacophoric features required for biological activity.

Replacing the benzothiazole scaffold with other bicyclic aromatic systems, such as benzimidazole, benzoxazole (B165842), or indazole, can modulate the compound's physicochemical properties, including solubility and metabolic stability, while potentially retaining or improving binding affinity. For instance, in a study of 2-aminobenzothiazole-based inhibitors, the substitution of the benzothiazole scaffold with other aromatic rings like pyridine (B92270) or benzene (B151609) led to a significant decrease in antiproliferative activity, highlighting the importance of the benzothiazole moiety for the observed biological effect in that particular series. nih.gov

The pyrazole ring can also be replaced with other five-membered heterocycles like isoxazole or triazole. Such modifications can alter the hydrogen bonding capacity and the electronic nature of the core, which can have a profound impact on binding affinity and selectivity. A scaffold hopping approach was successfully used to convert a pyrimidine-based dual leucine zipper kinase (DLK) inhibitor to a pyrazole core with improved physicochemical properties. nih.gov

The following table presents some potential scaffold modifications for the "Benzothiazole, 2-(4-aminopyrazol-1-yl)-" framework and their likely influence on binding affinity, based on the principles of scaffold hopping in medicinal chemistry.

| Original Scaffold | Modified Scaffold | Potential Influence on Binding Affinity | Rationale |

|---|---|---|---|

| Benzothiazole | Benzimidazole | May retain or slightly alter affinity; can improve solubility. | Maintains the bicyclic aromatic system and hydrogen bonding capabilities. |

| Benzothiazole | Benzoxazole | Often leads to a decrease in affinity in kinase inhibitors. | The oxygen atom is less effective at forming certain interactions compared to the sulfur atom in benzothiazole. |

| Benzothiazole | Indazole | Can lead to a different selectivity profile. | Alters the electronic properties and hydrogen bonding pattern of the bicyclic system. |

| 4-Aminopyrazole | 4-Aminoisoxazole | May retain hinge-binding ability but with altered electronics. | Maintains the 5-membered ring with a 4-amino group, but the heteroatom composition is different. |

| 4-Aminopyrazole | 5-Amino-1,2,3-triazole | Could potentially mimic the hydrogen bonding pattern. | The triazole ring offers a different arrangement of nitrogen atoms for hydrogen bonding. |

Stereochemical Considerations in SAR

While the core "Benzothiazole, 2-(4-aminopyrazol-1-yl)-" scaffold is planar and achiral, the introduction of chiral centers through the addition of certain substituents can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms is crucial for the precise fit of a molecule into the binding site of a biological target.

If a substituent introduced on either the benzothiazole or pyrazole ring, or on a linker connecting them, creates a stereocenter, it is highly likely that the resulting enantiomers or diastereomers will exhibit different potencies and selectivities. This is because the protein targets are themselves chiral, and they will interact differently with each stereoisomer.

Exploration of Bioisosteric Replacements within the Benzothiazole, 2-(4-aminopyrazol-1-yl)- Framework

The benzothiazole ring itself can be considered a bioisostere of other bicyclic aromatic systems. For instance, the replacement of the quinazoline ring in some EGFR inhibitors with a benzothiazole has been explored as a strategy to mimic the ATP competitive binding. nih.gov

A more common approach is the bioisosteric replacement of substituents on the benzothiazole or pyrazole rings. For example, a methyl group could be replaced by a chlorine atom, as they have similar steric bulk but different electronic properties. A nitrile group could be a bioisostere for a carbonyl group in certain contexts.

The following table provides examples of potential bioisosteric replacements within the "Benzothiazole, 2-(4-aminopyrazol-1-yl)-" framework and their potential impact.

| Original Group | Bioisosteric Replacement | Potential Impact | Rationale |

|---|---|---|---|

| -CH3 (on benzothiazole) | -Cl | Can alter electronic interactions and metabolic stability. | Similar size but different electronic properties (electron-withdrawing vs. weakly electron-donating). |

| -H (on benzothiazole) | -F | Can block metabolic oxidation and alter electronic properties. | Minimal steric impact but significant electronic effect. |

| -NH2 (on pyrazole) | -OH | Likely to significantly alter binding and physicochemical properties. | Both are hydrogen bond donors, but with different pKa and electronic character. |

| Benzothiazole sulfur atom | -NH- (in benzimidazole) | Can improve solubility and alter hydrogen bonding potential. | Changes the heteroatom composition of the bicyclic ring. |

Molecular Mechanisms and Biological Target Interactions of Benzothiazole, 2 4 Aminopyrazol 1 Yl Derivatives

Investigation of Enzymatic Inhibition Mechanisms

N-Myristoyltransferase (NMT) Inhibition

N-Myristoyltransferase (NMT) is a crucial enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a specific set of cellular proteins. This process, known as N-myristoylation, is vital for protein-membrane interactions and signal transduction pathways. Consequently, NMT has emerged as a promising therapeutic target for various diseases, including fungal infections and cancer.

The benzothiazole (B30560) core has been identified as a key scaffold in the development of NMT inhibitors. Preliminary studies have identified a family of molecules containing a benzothiazole scaffold with IC50 values under 50 μM against Plasmodium falciparum NMT (PfNMT), demonstrating selectivity over human NMT1. nih.govnih.gov Further research has led to the development of novel 2-aminobenzothiazole (B30445) derivatives with potent antifungal activities, exhibiting high potency in the low nanomolar range against Candida albicans NMT. nih.gov The inhibitory mechanism of pyrazole-containing NMT inhibitors has been shown to involve the formation of a salt bridge between a positively charged group on the inhibitor and the negatively charged C-terminus of the NMT enzyme. mdpi.com Additionally, the pyrazole (B372694) ring can form a hydrogen bond with Ser405 in the enzyme's active site. mdpi.com While specific data for 2-(4-aminopyrazol-1-yl)-benzothiazole derivatives is still emerging, the established importance of both the benzothiazole and pyrazole moieties in NMT inhibition suggests that this scaffold holds significant potential for the development of potent and selective NMT inhibitors.

Table 1: N-Myristoyltransferase (NMT) Inhibition by Benzothiazole Derivatives

| Compound Class | Target Organism | IC50 | Reference |

| Benzothiazole Scaffold | Plasmodium falciparum | <50 μM | nih.govnih.gov |

| 2-Aminobenzothiazole Derivatives | Candida albicans | Low nanomolar range | nih.gov |

Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition

Soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) are two key enzymes involved in the regulation of signaling lipids that play crucial roles in inflammation and pain pathways. The simultaneous inhibition of both sEH and FAAH is a promising therapeutic strategy for the management of pain and inflammation.

Research into dual sEH/FAAH inhibitors has identified benzothiazole-phenyl-based analogs as potent multi-target ligands. uni.lu Structure-activity relationship (SAR) studies have revealed that the 4-phenylthiazole (B157171) moiety is well-tolerated by both enzymes, leading to the discovery of dual inhibitors with low nanomolar potency. nih.govresearchgate.net For instance, a dual inhibitor featuring a benzothiazole scaffold demonstrated high potency with an IC50 of 9.6 nM for human sEH and 7 nM for human FAAH. nih.gov These dual inhibitors are thought to bind within the catalytic sites of both enzymes. nih.gov The development of single molecules that can simultaneously inhibit both sEH and FAAH represents a significant advancement in the field of medicinal chemistry, and the 2-(4-aminopyrazol-1-yl)-benzothiazole scaffold is a promising core for the design of such dual inhibitors. uni.lu

Table 2: Dual sEH/FAAH Inhibition by Benzothiazole-based Analogs

| Compound Scaffold | Target Enzyme | IC50 (nM) | Reference |

| Benzothiazole-phenyl analog | Human sEH | 9.6 | nih.gov |

| Benzothiazole-phenyl analog | Human FAAH | 7 | nih.gov |

| 4-Phenylthiazole analog | Human sEH | 2.5 | nih.govresearchgate.net |

| 4-Phenylthiazole analog | Human FAAH | 9.8 | nih.govresearchgate.net |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels, which is a key therapeutic strategy for managing type 2 diabetes mellitus.

Both benzothiazole and pyrazole scaffolds have been independently explored for their alpha-glucosidase inhibitory potential. nih.gov Benzothiazole-based oxadiazole derivatives have shown varying degrees of alpha-glucosidase inhibitory activity, with IC50 values ranging from 0.5 to 30.90 μM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 866.30 μM). researchgate.net Similarly, novel benzothiazole-triazole derivatives have demonstrated superior alpha-glucosidase inhibitory activity, with IC50 values between 20.7 and 61.1 μM. mdpi.com Furthermore, pyrazolobenzothiazine derivatives have also been identified as potent alpha-glucosidase inhibitors. researchgate.net Molecular docking studies suggest that these compounds can effectively bind to the active site of the enzyme. researchgate.net The combination of the benzothiazole and 4-aminopyrazole moieties in a single scaffold is therefore a promising strategy for the development of novel and potent alpha-glucosidase inhibitors.

Table 3: Alpha-Glucosidase Inhibition by Benzothiazole and Pyrazole Derivatives

| Compound Class | IC50 (μM) | Standard (Acarbose) IC50 (μM) | Reference |

| Benzothiazole-based oxadiazoles | 0.5 - 30.90 | 866.30 | researchgate.net |

| Benzothiazole-triazole derivatives | 20.7 - 61.1 | 817.38 | mdpi.com |

| 1,2-Benzothiazine-N-arylacetamides | 18.25 - 35.14 | 58.8 | nih.govmdpi.com |

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.

The benzothiazole scaffold, particularly as sulfonamide derivatives, has been extensively studied for its carbonic anhydrase inhibitory activity. nih.govunifi.it A series of novel 2-aminobenzothiazole derivatives bearing a sulfonamide at the 6-position have been shown to be highly potent inhibitors of several human CA isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII, with inhibition constants (Ki) in the nanomolar range. nih.gov Similarly, pyrazole-based benzenesulfonamides have been evaluated as inhibitors of hCA II, hCA IX, and hCA XII, with some derivatives showing more potent inhibition than the standard drug acetazolamide. rsc.org For example, certain pyrazole-based compounds exhibited IC50 values as low as 0.12 μM against hCA XII. rsc.org Furthermore, 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides have demonstrated Ki values in the range of 316.7 to 533.1 nM against hCA I and 412.5 to 624.6 nM against hCA II. nih.gov These findings highlight the potential of the 2-(4-aminopyrazol-1-yl)-benzothiazole scaffold for the design of potent and isoform-selective carbonic anhydrase inhibitors.

Table 4: Carbonic Anhydrase (CA) Inhibition by Benzothiazole and Pyrazole Derivatives

| Compound Class | Target Isoform | Inhibition Constant (Ki or IC50) | Reference |

| 2-Aminobenzothiazole-6-sulfonamides | hCA II, IX, XII | Nanomolar range (Ki) | nih.gov |

| Pyrazole-based benzenesulfonamides | hCA XII | 0.12 μM (IC50) | rsc.org |

| Pyrazolyl benzenesulfonamides | hCA I | 316.7 - 533.1 nM (Ki) | nih.gov |

| Pyrazolyl benzenesulfonamides | hCA II | 412.5 - 624.6 nM (Ki) | nih.gov |

Glycogen (B147801) Phosphorylase (GP) Inhibition

Glycogen phosphorylase (GP) is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate, thereby playing a crucial role in maintaining blood glucose homeostasis. Inhibition of GP is considered a viable therapeutic approach for the management of type 2 diabetes.

C-glucopyranosyl derivatives of various heterocycles, including pyrazoles, have been identified as potent inhibitors of GP. mdpi.com While specific inhibitory data for 2-(4-aminopyrazol-1-yl)-benzothiazole derivatives against GP is not yet widely available, related structures have shown promise. For instance, 3-(β-D-glucopyranosyl)-5-(2-naphthyl)-1,2,4-triazole has been reported as a potent GP inhibitor with a Ki of 0.41 μM. nih.gov The design of these inhibitors often focuses on mimicking the binding of the natural substrate, glucose-1-phosphate, to the enzyme's active site. beilstein-journals.org The structural features of the 2-(4-aminopyrazol-1-yl)-benzothiazole scaffold could be exploited to design novel GP inhibitors that interact with key residues in the catalytic site of the enzyme.

Table 5: Glycogen Phosphorylase (GP) Inhibition by Related Heterocyclic Derivatives

| Compound Class | Inhibition Constant (Ki) | Reference |

| 3-(β-D-glucopyranosyl)-5-(2-naphthyl)-1,2,4-triazole | 0.41 μM | nih.gov |

| 3-β-D-glucopyranosyl-1-(2-naphthyl)-1,2,4-triazol-5-one | 80 μM | nih.gov |

c-Jun N-terminal Kinase (JNK) Inhibition

c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to various cellular stresses. They are implicated in a range of pathological conditions, including neurodegenerative diseases, inflammation, and cancer.

The aminopyrazole scaffold has been a cornerstone in the development of potent and selective JNK inhibitors, particularly for the JNK3 isoform, which is predominantly expressed in the brain. Structure-activity relationship studies on aminopyrazole derivatives have led to the identification of highly potent JNK3 inhibitors with IC50 values in the low nanomolar range. nih.gov For example, the aminopyrazole derivative SR-3576 was found to be a very potent JNK3 inhibitor with an IC50 of 7 nM and exhibited over 2800-fold selectivity against the closely related p38 kinase. nih.gov The selectivity of these aminopyrazole-based inhibitors is attributed to the planar nature of the pyrazole and N-linked phenyl structures, which fit well into the smaller active site of JNK3 compared to other kinases. nih.gov The incorporation of a benzothiazole moiety onto the aminopyrazole core could further enhance the inhibitory activity and selectivity of these compounds, making the 2-(4-aminopyrazol-1-yl)-benzothiazole scaffold a highly attractive starting point for the design of novel JNK inhibitors.

Table 6: c-Jun N-terminal Kinase 3 (JNK3) Inhibition by Aminopyrazole Derivatives

| Compound | IC50 (nM) for JNK3 | Selectivity over p38 | Reference |

| SR-3576 | 7 | >2800-fold | nih.gov |

Receptor Binding and Agonist/Antagonist Activity (e.g., Aryl Hydrocarbon Receptor (AhR))

Derivatives of benzothiazole have been identified as a novel class of agonists for the Aryl Hydrocarbon Receptor (AhR). nih.gov The AhR is a ligand-activated transcription factor involved in regulating the expression of a wide array of genes, including those involved in xenobiotic metabolism.

Studies utilizing AhR-based bioassays have demonstrated that certain benzothiazoles can directly stimulate AhR DNA binding and activate the AhR signaling pathway. nih.gov For example, 2-methylthiobenzothiazole and 2-mercaptobenzothiazole, identified in tire extracts, were confirmed as AhR agonists. nih.gov In cell-based reporter gene assays, these compounds induced AhR-dependent luciferase expression. nih.gov While some benzothiazoles, like the parent compound benzothiazole itself, act as weak AhR agonists in mammalian cell bioassays, others show more potent activity. nih.gov It is noteworthy that some benzothiazole derivatives can stimulate AhR transformation and DNA binding without inducing significant AhR-dependent gene expression in cell-based assays. nih.gov This suggests that their primary interaction may be with the receptor protein itself, leading to conformational changes and DNA binding, but not necessarily robust transcriptional activation. nih.gov

The interaction with the AhR signaling pathway is a key mechanistic aspect of certain benzothiazole derivatives and is central to their biological activities, including their anti-proliferative effects in specific cancer cell lines. researchgate.net

Assessment of Biological Activity in In Vitro Systems

The biological activities of Benzothiazole, 2-(4-aminopyrazol-1-yl)- derivatives have been extensively evaluated in various in vitro systems, demonstrating a broad spectrum of pharmacological potential.

Antimicrobial Activity (Antibacterial, Antifungal)

Derivatives of benzothiazole have shown considerable promise as antimicrobial agents, exhibiting both antibacterial and antifungal properties. researchgate.netmdpi.com

Antibacterial Activity: These compounds have been tested against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. pharmascholars.comijpcsonline.comresearchgate.net For example, some derivatives have shown activity against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Proteus mirabilis. ijpcsonline.com The minimum inhibitory concentration (MIC) values for some of these compounds range from 3.91 to 31.2 µg/ml against strains like Staphylococcus aureus, Salmonella typhi, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net

The mechanism of antibacterial action for some benzothiazole derivatives involves membrane perturbation and intracellular modes of action. researchgate.net They have been found to inhibit various cellular targets, including DNA gyrase, dihydropteroate (B1496061) synthase (DHPS), and uridine (B1682114) diphosphate-n-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB). mdpi.comresearchgate.netnih.gov

Antifungal Activity: The antifungal potential of benzothiazole derivatives has been evaluated against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. pharmascholars.commdpi.comijpcsonline.com Some compounds have demonstrated moderate to good antifungal activity. mdpi.comijpcsonline.com For instance, certain 6-substituted 2-aminobenzothiazole derivatives have shown MIC values of 4-8 μg/mL against Candida albicans, Candida parapsilosis, and Candida tropicalis. nih.gov The antifungal mechanism can involve the inhibition of enzymes like N-myristoyltransferase (NMT). rsc.org

Structure-activity relationship studies have indicated that the presence of certain substituents on the benzothiazole ring, such as electron-releasing groups like methoxy (B1213986) or electron-withdrawing groups like chloro, can influence the antimicrobial potency. pharmascholars.comijpcsonline.com

Table 1: In Vitro Antimicrobial Activity of Selected Benzothiazole Derivatives

| Compound Type | Test Organism | Activity/MIC | Reference |

|---|---|---|---|

| 1-[2-(6-methoxy benzothiazol-2-yl) diazenyl] naphthalen-2-ol | S. aureus, S. pyrogens, E. coli, P. mirabilis | Most potent antibacterial in the series | ijpcsonline.com |

| 1-[2-(6-methyl benzothiazol-2-yl) diazenyl] naphthalen-2-ol | C. albicans, A. fumigatus | Moderate antifungal activity | ijpcsonline.com |

| 1-[2-(6-chloro benzothiazol-2-yl) diazenyl] naphthalen-2-ol | C. albicans, A. fumigatus | Moderate antifungal activity | ijpcsonline.com |

| 2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamide | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | MICs ranging from 25 to 200 µg/mL | mdpi.com |

| 2-arylbenzothiazole analogues | E. faecalis, K. pneumoniae | MIC ~ 1 µM | nih.gov |

| 6-substituted 2-aminobenzothiazole derivatives | C. albicans, C. parapsilosis, C. tropicalis | MIC 4-8 μg/mL | nih.gov |

Anti-proliferative Activity against Cancer Cell Lines

Derivatives of 2-(4-aminophenyl)benzothiazole represent a potent and highly selective class of antitumor agents. researchgate.netnih.gov These compounds have demonstrated significant growth-inhibitory effects against a variety of human cancer cell lines in vitro, often with IC50 values in the nanomolar to low micromolar range. nih.govnih.gov

The anti-proliferative activity is notably selective, with potent effects observed in specific breast, ovarian, colon, and renal carcinoma cell lines, while other cell types, such as some prostate carcinoma lines, are refractory. nih.govnih.gov For instance, 2-(4-aminophenyl)benzothiazole elicits biphasic growth-inhibitory effects against both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) human mammary carcinoma cell lines. nih.gov

Structure-activity relationship studies have revealed that substitutions on the 2-phenyl ring, particularly with a halogen atom or a methyl group adjacent to the amino group, can enhance the potency against sensitive breast cancer cell lines. nih.gov The heterocyclic core is also crucial for activity, following the sequence benzothiazole > benzoxazole (B165842) >> benzimidazole. nih.gov

The mechanism of action is believed to be distinct from known clinically active chemotherapeutic agents. nih.gov It involves the induction of and biotransformation by cytochrome P450 1A1 (CYP1A1). nih.gov This metabolic activation is thought to generate reactive species that can form DNA adducts, leading to apoptosis. researchgate.net In sensitive cell lines, these compounds induce CYP1A1 protein expression and activity, a phenomenon not observed in resistant cells. nih.gov

Table 2: In Vitro Anti-proliferative Activity of Selected Benzothiazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 Value | Reference |

|---|---|---|---|

| 2-(4-Aminophenyl)benzothiazole (CJM 126) | ER+ and ER- human mammary carcinoma | nM range | nih.gov |

| 3'-methyl, 3'-bromo, 3'-iodo, 3'-chloro substituted 2-(4-aminophenyl)benzothiazoles | Sensitive breast cancer lines | pM range | nih.govnih.gov |

| (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l) | MDA-MB-231 (breast), MCF-7 (breast), HepG2 (liver), SMMC-7721 (liver) | 2.41 µM, 2.23 µM, 3.75 µM, 2.31 µM, respectively | nih.gov |

| 2-(4-amino-3-methylphenyl)benzothiazole | IGROV1 (ovarian) | < 10 nM | nih.gov |

| 2-substituted benzothiazole derivatives with fluorine and nitro substituents | HepG2 (liver) | IC50: 38.54 µM and 29.63 µM at 48h | turkjps.org |

Anti-inflammatory Mechanisms (e.g., COX-2, 5-LOX inhibition)

Benzothiazole derivatives have demonstrated significant anti-inflammatory properties, targeting key enzymes and signaling pathways involved in the inflammatory response. researchgate.netnih.gov

One of the primary mechanisms of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. researchgate.net COX-2 is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, these compounds can effectively reduce inflammation.

In addition to COX inhibition, some benzothiazole derivatives also target the 5-lipoxygenase (5-LOX) pathway. 5-LOX is responsible for the production of leukotrienes, another class of important inflammatory mediators.

Recent studies have shown that the anti-inflammatory effects of certain 2-substituted benzothiazole derivatives in hepatocellular carcinoma cells are mediated through the NF-κB/COX-2/iNOS signaling pathway. turkjps.org These compounds were found to suppress the expression of NF-κB, which in turn downregulates the expression of COX-2 and inducible nitric oxide synthase (iNOS), both of which are pro-inflammatory enzymes. turkjps.org This highlights a direct link between the anti-inflammatory and anti-cancer properties of these molecules.

Molecular docking studies have further elucidated the binding interactions of these compounds with the active sites of inflammatory target proteins. nih.gov The development of hybrid molecules incorporating both pyrazole and benzothiazole scaffolds has led to agents with potentially superior dual anti-inflammatory and anticancer activities. researchgate.net

Antioxidant Properties

Derivatives of benzothiazole and pyrazole are recognized for their significant antioxidant properties. beilstein-journals.orgnih.gov The antioxidant potential of these compounds often stems from their ability to scavenge free radicals, which are implicated in numerous pathological conditions. The mechanism of action is frequently attributed to the hydrogen-donating ability of substituents on the heterocyclic rings.

Research into various benzothiazole derivatives has demonstrated their capacity to act as potent antioxidant agents. For instance, a series of benzothiazol-2-yl-hydrazone derivatives showed promising antioxidant activity, with some compounds exhibiting better radical scavenging effects than the standard drug, ascorbic acid. niscair.res.in The presence of electron-donating groups, such as a hydroxyl group, on the benzothiazole scaffold has been shown to enhance hydroxyl radical scavenging activity. ijprajournal.com Conversely, the presence of electron-withdrawing groups tends to diminish this activity. ijprajournal.com The evaluation of antioxidant activity is commonly performed using in vitro models like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging assays. researchgate.net

Similarly, the aminopyrazole moiety is a key feature in various compounds exhibiting antioxidant effects. beilstein-journals.org The presence of the amino group can contribute to the radical scavenging capacity of the molecule. The fusion of pyrazole rings with other heterocyclic systems has been a strategy to develop compounds with enhanced pharmacological activities, including antioxidant effects. beilstein-journals.org

While direct studies on the antioxidant properties of Benzothiazole, 2-(4-aminopyrazol-1-yl)- are not extensively documented, the combination of the benzothiazole and aminopyrazole scaffolds suggests a strong potential for antioxidant activity in its derivatives. The specific substitutions on either ring system would likely modulate this activity.

Table 1: Antioxidant Activity of Selected Benzothiazole Derivatives

| Compound Type | Assay | Key Findings | Reference |

|---|---|---|---|

| Benzothiazol-2-yl-hydrazone derivatives with methoxy groups | DPPH radical scavenging | Showed promising antioxidant activity, better than ascorbic acid. | niscair.res.in |

| Unsubstituted benzothiazole derivative (7a) | Hydroxy radical scavenging | Exhibited better antioxidant action compared to derivatives with electron-withdrawing groups. | ijprajournal.com |

| Benzothiazole derivative with hydroxyl group | Hydroxy radical scavenging | The electron-donating group improved the hydroxy radical scavenging activity. | ijprajournal.com |

| Various benzothiazole derivatives | ABTS and DPPH assays | Antioxidant activity was found to be more significant in the ABTS assay than in the DPPH assay. | researchgate.net |

Identification of Pharmacophores and Lead Compounds for Research Tool Development

The development of research tools often relies on the identification of key pharmacophores and lead compounds that can be optimized for specific biological targets. Both the benzothiazole and aminopyrazole moieties are considered important pharmacophores in medicinal chemistry. nih.govresearchgate.net

The 2-aminobenzothiazole scaffold is a privileged structure found in a variety of biologically active compounds. mdpi.com A notable lead compound is 2-(4-aminophenyl)benzothiazole, which has been identified as a potent and selective pharmacophore with a novel mechanism of action against various tumor cell lines. nih.govbenthamscience.comresearchgate.net This compound and its analogues elicit potent growth inhibition in several human cancer cell lines. benthamscience.com The metabolism of 2-(4-aminophenyl)benzothiazole by cytochrome P450 isoform CYP1A1 is central to its mode of action, leading to the generation of reactive species that form DNA adducts and induce apoptosis. nih.govresearchgate.net This makes the 2-phenylbenzothiazole (B1203474) core a valuable starting point for the design of new research tools, particularly in cancer biology.

The aminopyrazole ring system is another versatile pharmacophore that has been extensively utilized in the design of compounds with a wide range of biological activities. researchgate.net 5-Aminopyrazoles, in particular, serve as crucial synthons for the construction of various fused heterocyclic systems with potential therapeutic applications. beilstein-journals.org The functionalization of the pyrazole nucleus with amino substituents has led to the discovery of compounds with diverse pharmacological profiles. nih.gov

The combination of the benzothiazole and aminopyrazole scaffolds in "Benzothiazole, 2-(4-aminopyrazol-1-yl)-" presents a unique hybrid pharmacophore. Derivatives of this core structure could be explored for the development of novel research tools. The 2-(4-aminophenyl)benzothiazole portion can serve as the primary interacting moiety with specific biological targets, while the aminopyrazole part can be modified to fine-tune physicochemical properties, target selectivity, and potency. The development of derivatives from this hybrid structure could lead to the identification of new lead compounds for various research applications.

Table 2: Key Pharmacophores and Lead Compounds

| Pharmacophore/Lead Compound | Core Structure | Key Biological Relevance | Reference |

|---|---|---|---|

| 2-(4-aminophenyl)benzothiazole | Benzothiazole | Potent and selective antitumor agent; Aryl hydrocarbon receptor (AhR) agonist. | nih.govbenthamscience.comresearchgate.net |